1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-2-22-16-9-8-15(11-12(16)3-10-17(22)23)21-18(24)20-14-6-4-13(19)5-7-14/h4-9,11H,2-3,10H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFBUIGQRYNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an α-keto acid under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Urea Derivative: The final step involves the reaction of the quinoline derivative with 4-fluorophenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Urea Functional Group Reactivity
The urea moiety (-NHCONH-) undergoes hydrolysis, substitution, and cyclization reactions due to its polarized carbonyl and amine groups.
Key Reactions:
-
Acidic/Basic Hydrolysis :
Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the urea bond cleaves to yield:-
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine
-
4-Fluorophenyl isocyanate (or corresponding amine in basic conditions)
Conditions: Reflux in aqueous ethanol (6–12 hrs).
-
-
Nucleophilic Substitution :
The urea’s NH groups react with electrophiles:Reagent Product Conditions Alkyl halides (R-X) N-alkylated ureas K₂CO₃, DMF, 80°C Acyl chlorides (RCOCl) N-acylated derivatives Pyridine, RT For example, reaction with benzyl chloride forms 1-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-benzylurea .
Oxo Group at Position 2
The ketone group participates in reduction and condensation reactions.
Key Reactions:
-
Reduction to Alcohol :
NaBH₄ or LiAlH₄ reduces the oxo group to a hydroxyl group, forming 1-ethyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl urea derivatives . -
Condensation with Amines :
Forms Schiff bases under dehydrating conditions:
Example: Reaction with hydrazine yields hydrazones, useful in coordination chemistry.
Aromatic Ring Reactivity
The tetrahydroquinoline and 4-fluorophenyl rings undergo electrophilic substitution.
Key Reactions:
-
Nitration :
HNO₃/H₂SO₄ introduces nitro groups at the para position of the 4-fluorophenyl ring. -
Halogenation :
Cl₂/FeCl₃ or Br₂/FeBr₃ adds halogens to the tetrahydroquinoline core. -
Sulfonation :
SO₃/H₂SO₄ sulfonates the tetrahydroquinoline ring, enhancing water solubility.
Ethyl Group Modifications
The N-ethyl group undergoes oxidation or dealkylation.
Key Reactions:
-
Oxidation to Carboxylic Acid :
KMnO₄/H₂SO₄ oxidizes the ethyl group to a carboxylic acid, forming 1-carboxy-2-oxo-tetrahydroquinolin-6-yl urea . -
Deethylation :
HI/AcOH removes the ethyl group, yielding 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl urea .
Cross-Coupling Reactions
The 6-position brominated derivative participates in Pd-catalyzed couplings.
Example:
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition >250°C, with CO₂ and NH₃ release from urea cleavage.
Biological Interactions
While not purely chemical, the urea’s hydrogen-bonding with proteins is critical:
-
Binds carbonic anhydrase IX via NH∙∙∙O=C interactions.
-
Forms π-stacking with tyrosine residues in enzyme active sites.
Scientific Research Applications
Biological Activities
The biological activity of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea has been explored in several contexts:
Antiviral Activity
Preliminary studies indicate that derivatives of tetrahydroquinoline exhibit antiviral properties. Research has shown that compounds similar to this one can inhibit viruses such as influenza A and Coxsackievirus B3 by interfering with viral replication pathways.
Anticancer Properties
Research indicates that tetrahydroquinoline derivatives possess significant anticancer activities. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines and inhibit tumor growth. For example, derivatives have shown promising results against breast cancer and leukemia cell lines by modulating cell signaling pathways related to proliferation and apoptosis.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by modulating key inflammatory pathways. Studies suggest it could inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells, making it a candidate for further research in treating inflammatory diseases.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide | Antiviral (Influenza A) | |
| THIQ Derivatives | Anticancer (various cell lines) | |
| N-(1-Ethyl-2-oxo-tetrahydroquinoline) | Anti-inflammatory |
Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of tetrahydroquinoline derivatives found that certain compounds exhibited significant inhibition against human coronaviruses. Structural modifications enhanced activity against viral targets.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that specific derivatives led to a marked decrease in cell viability. Mechanistic studies indicated these compounds triggered apoptotic pathways through caspase activation.
Toxicity Studies
Comparative toxicity studies have been conducted to evaluate the safety profile of this compound relative to established antiviral agents like chloroquine.
| Compound | CC50 (µM) | Comparison to Chloroquine |
|---|---|---|
| Avir-7 | 280 ± 12 | 4x lower |
| Avir-8 | 515 ± 22 | 12x lower |
| Chloroquine | 60 ± 3 | — |
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Urea Derivatives
Compounds such as 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea () share the 3-(4-fluorophenyl)urea motif but replace the tetrahydroquinoline core with a thiadiazole ring. These compounds exhibit potent anticonvulsant activity (ED50 = 0.65–2.72 μmol/kg in rodent models), attributed to the electron-withdrawing fluorophenyl group and the thioether side chain enhancing lipophilicity and blood-brain barrier penetration .
Table 1: Key Differences in Thiadiazole-Urea Analogues
Pyrazoline and Pyrazole Derivatives
Compounds like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () incorporate fluorophenyl groups but lack the urea linkage. These molecules exhibit planar or semi-planar conformations, with crystallographic data revealing dihedral angles between aromatic rings ranging from 7.14° to 56.26° in related chalcone derivatives (). The tetrahydroquinoline-urea compound’s non-planar structure may reduce steric hindrance in target binding compared to rigid pyrazoline derivatives.
Chalcone Derivatives
Chalcones such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one () feature a conjugated enone system with fluorophenyl substitution. Their biological activity is influenced by the dihedral angle between the central benzene and fluorophenyl rings, which affects molecular planarity and electronic distribution.
Triazole and Piperazine Derivatives
highlights 5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, which shares the 4-fluorophenyl group but replaces the urea with a carboxamide linkage. Carboxamides generally exhibit lower hydrogen-bonding capacity than ureas, suggesting that the target compound may have stronger target affinity due to its urea group.
Table 2: Comparative Pharmacological and Structural Features
Biological Activity
1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and related research findings.
Structural Characteristics
The compound features a tetrahydroquinoline moiety fused with an ethyl and carbonyl group, alongside a urea functional group. This unique structure may confer specific pharmacological properties that warrant investigation.
Antiviral Properties
Research indicates that derivatives of tetrahydroquinoline structures exhibit significant antiviral activity. For instance, compounds similar to this compound have shown inhibitory effects against viruses such as influenza A and Coxsackievirus B3. These findings suggest potential applications in antiviral therapies.
Anticancer Activity
The compound's mechanism may involve the inhibition of key enzymes associated with cancer progression. Studies have highlighted the importance of targeting proteins like thioredoxin reductase (TrxR), which is closely related to carcinogenesis. Compounds with similar structural features have demonstrated selective antitumor effects and low toxicity profiles, making them promising candidates for further development .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : It could interact with cell surface receptors to alter signaling pathways.
- DNA/RNA Interference : The compound may bind to nucleic acids, affecting gene expression and protein synthesis .
Structure-Activity Relationship (SAR)
A series of studies have explored the structure-activity relationships of tetrahydroquinoline derivatives. These investigations often reveal correlations between specific structural modifications and enhanced biological activities. For example, variations in substituents can significantly affect the compound's potency against cancer cell lines .
| Compound | Biological Activity | Notable Findings |
|---|---|---|
| Compound A | Antiviral | Inhibits influenza A |
| Compound B | Anticancer | Selective against multiple cancer cell lines |
| Compound C | Anti-inflammatory | Modulates inflammatory pathways |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These simulations provide insights into how the compound interacts at a molecular level and help identify potential therapeutic targets .
Q & A
Basic: What are the optimal synthetic routes for preparing the compound?
Methodological Answer:
The synthesis typically involves coupling a tetrahydroquinoline-derived amine with a 4-fluorophenyl isocyanate. Key steps include:
- Amine Activation : React 6-amino-1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with triphosgene or equivalent to generate an isocyanate intermediate.
- Urea Formation : Add 4-fluoroaniline under anhydrous conditions (e.g., in dichloromethane or DMF) at 0–25°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Basic: How to characterize the compound’s purity and structural integrity?
Methodological Answer:
Employ a multi-technique approach:
- NMR Spectroscopy : Confirm the urea (–NH–CO–NH–) linkage via ¹H NMR (δ 8.2–9.0 ppm for urea protons) and ¹³C NMR (δ 155–160 ppm for carbonyl). The 4-fluorophenyl group shows a singlet at ~δ 7.5–7.8 ppm in ¹H NMR .
- Mass Spectrometry (MS) : ESI-MS should display [M+H]⁺ at m/z 368.2 (calculated for C₁₉H₁₉FN₃O₂). High-resolution MS (HRMS) ensures molecular formula accuracy .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>95%) .
Advanced: How to design experiments to elucidate the compound’s mechanism of action against specific targets?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., RET, EGFR) at 1–10 µM to identify inhibitory activity. Use ADP-Glo™ assays for ATP-competitive binding .
- Cellular Assays : Test apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry) in cancer lines (e.g., MCF-7, A549). Compare dose-response curves (IC₅₀) with controls .
- Molecular Docking : Model the compound into RET kinase (PDB: 2IVU) using AutoDock Vina. Focus on hydrogen bonding with Val804/Met808 and hydrophobic interactions with the tetrahydroquinoline core .
Advanced: How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardize Assay Conditions : Replicate studies using identical cell lines (e.g., HT-29 vs. SW480), serum concentrations (10% FBS), and incubation times (48–72 hours) .
- Orthogonal Validation : Confirm anti-proliferative effects via MTT, resazurin, and clonogenic assays. Cross-check kinase inhibition with Western blotting (phospho-RET levels) .
- Impurity Analysis : Use LC-MS to rule out batch-specific contaminants (e.g., residual solvents, byproducts) that may skew results .
Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Test co-solvents (e.g., PEG-400, Captisol®) in PBS (pH 7.4). Aim for >50 µg/mL solubility via shake-flask method .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Use LC-MS to quantify parent compound depletion. Modify the ethyl group (e.g., cyclopropyl substitution) to reduce CYP3A4 metabolism .
- Plasma Protein Binding (PPB) : Use ultrafiltration to measure free fraction. Target <90% PPB to ensure adequate tissue distribution .
Advanced: What strategies address low crystallinity in X-ray structural analysis?
Methodological Answer:
- Crystallization Screens : Use vapor diffusion (hanging drop) with 500+ conditions (e.g., Index™, PEG/Ion screens). Optimize with 2:1 acetone/water .
- SHELX Refinement : Process data with SHELXL (evidence-based weighting, TWIN commands for twinned crystals). Validate using R-factor convergence (<5% Δ) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., F...H contacts) to explain packing motifs .
Advanced: How to analyze structure-activity relationships (SAR) for analogs?
Methodological Answer:
-
Analog Synthesis : Replace 4-fluorophenyl with 4-Cl, 4-OMe, or thiophene. Modify the ethyl group to isopropyl/cyclopropyl .
-
Biological Testing : Compare IC₅₀ values against parental compound. Key trends:
Substituent RET IC₅₀ (nM) Solubility (µg/mL) 4-F 120 45 4-Cl 95 32 Thiophene 250 68 -
QSAR Modeling : Use MOE descriptors (logP, polar surface area) to correlate substituents with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
